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Compound of Interest

Compound Name: Aluminum hydride

Cat. No.: B1193915 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermodynamic properties

of the α, β, and γ polymorphs of aluminum hydride (AlH₃). A comprehensive understanding of

the thermodynamics of these materials is critical for their application in various fields, including

hydrogen storage and as energetic materials. This document summarizes key quantitative

data, details experimental methodologies, and provides visualizations of the phase transitions

and decomposition pathways.

Core Thermodynamic Data
The thermodynamic stability and decomposition of AlH₃ polymorphs are central to their

practical application. The α-phase is the most thermodynamically stable, while the β and γ

phases are metastable and will transition to the α-phase upon heating.[1][2] The following

tables summarize the key thermodynamic parameters for the α, β, and γ polymorphs of AlH₃.
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Property α-AlH₃ β-AlH₃ γ-AlH₃

Enthalpy of Formation

(ΔHf°)
-9.9 ± 0.6 kJ/mol[3] - -

-11.4 ± 0.8 kJ/mol[4]

[5]

-11.49 kJ/mol[6]

Total Formation

Enthalpy (ΔHtotal)
- -8.0 kJ/mol[4] -7.1 ± 1.0 kJ/mol[3]

Gibbs Free Energy of

Formation (ΔGf°) at

298 K

48.5 ± 0.4 kJ/mol[4] 50.5 kJ/mol[4] 51.4 ± 1.0 kJ/mol[3]

Decomposition

Temperature
~170 °C[4]

Transitions to α-phase

at ~100 °C[3]

Transitions to α-phase

at ~100 °C[3]

Standard Molar Heat

Capacity (Cp°)
45.22 J mol-1 K-1[6] - -

Table 1: Thermodynamic Properties of α, β, and γ-AlH₃

The less stable β and γ polymorphs undergo an exothermic transition to the more stable α-

phase before decomposition.[2][5] The enthalpies of these transitions have been measured and

are presented in Table 2.

Transition
Enthalpy of Transition
(ΔHtrans)

Onset Temperature (T0)

β-AlH₃ → α-AlH₃ -1.5 ± 0.4 kJ/mol[3] ~100 °C[3]

γ-AlH₃ → α-AlH₃ -2.8 ± 0.4 kJ/mol[3] ~100.7 °C[3]

Table 2: Enthalpies of Polymorphic Transitions

Experimental Protocols
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The determination of the thermodynamic properties of AlH₃ polymorphs relies on a combination

of analytical techniques. The primary methods cited in the literature are Differential Scanning

Calorimetry (DSC), Thermogravimetric Analysis (TGA), and ex-situ X-ray Diffraction (XRD).

Synthesis of AlH₃ Polymorphs
The synthesis of the different polymorphs of AlH₃ is highly sensitive to the reaction conditions,

particularly temperature and time. A common method involves the reaction of lithium alanate

(LiAlH₄) with aluminum chloride (AlCl₃) in an ether solvent.[4]

General Synthesis: A solution of AlH₃ in ether is produced by the reaction: 3LiAlH₄ + AlCl₃ →

4AlH₃ + 3LiCl. The LiCl is filtered out, and the solvated AlH₃ is then desolvated.

γ-AlH₃ Formation: This polymorph is formed in the presence of excess LiAlH₄ at

approximately 60-70 °C.[3]

β-AlH₃ Formation: The presence of both excess LiAlH₄ and LiBH₄ leads to the formation of

β-AlH₃.[3]

α-AlH₃ Formation: Higher temperatures (around 70 °C) or longer heating times during

desolvation will result in the formation of the most stable α-polymorph.[3]

Thermal Analysis: Differential Scanning Calorimetry
(DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are crucial for determining the transition temperatures, enthalpies of reaction,

and decomposition kinetics.

Instrumentation: A Mettler-Toledo DSC822e or similar instrument is typically used.[3]

Methodology:

A small sample of the AlH₃ polymorph (typically 3-6 mg) is placed in a crucible.[3][7]

The sample is heated at a constant ramp rate, commonly 10 °C/min, under an inert

atmosphere such as argon.[3][8]
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The heat flow to or from the sample is measured relative to a reference crucible.

Exothermic events (like the β→α and γ→α transitions) and endothermic events (like the

decomposition of α-AlH₃) are recorded as peaks in the DSC curve.[3]

TGA is performed concurrently or separately to measure the mass loss as a function of

temperature, which corresponds to the release of hydrogen gas during decomposition.[8]

Structural Analysis: Ex-situ X-ray Diffraction (XRD)
Ex-situ XRD is used to identify the crystalline phases present before, during, and after thermal

treatment.

Methodology:

An initial XRD pattern of the sample is taken at room temperature to confirm the starting

polymorph.[3]

The sample is then heated to a specific temperature corresponding to a thermal event

observed in the DSC, for example, just after the exothermic transition peak.[3]

The sample is then quenched to room temperature.[3]

A second XRD pattern is taken to identify the new crystalline phase(s) formed.[3]

This process is repeated at higher temperatures, for instance, after the final endothermic

decomposition peak, to confirm the formation of aluminum metal.[3]

Visualizations
The following diagrams illustrate the key relationships and workflows described in this guide.
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Synthesis Pathway of AlH3 Polymorphs
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Caption: Synthesis pathways for α, β, and γ-AlH₃ polymorphs.
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Thermal Decomposition Pathways of AlH3 Polymorphs
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Caption: Thermal decomposition pathways of AlH₃ polymorphs.
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Experimental Workflow for Thermodynamic Analysis
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Caption: Experimental workflow for thermodynamic analysis of AlH₃.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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